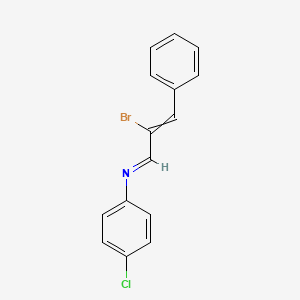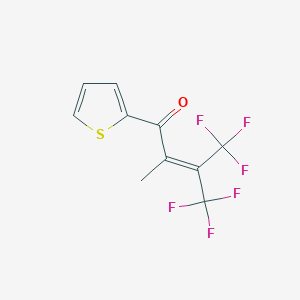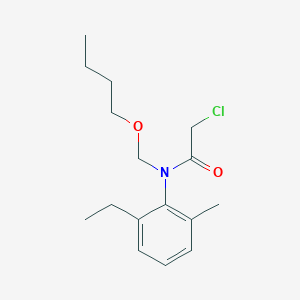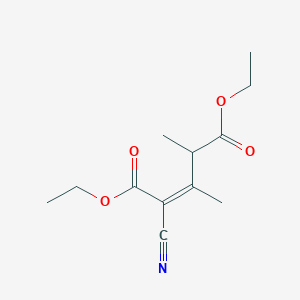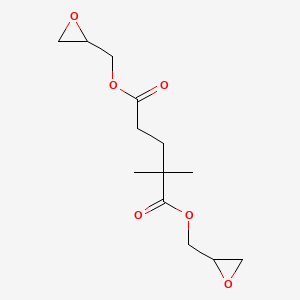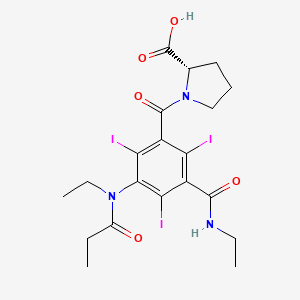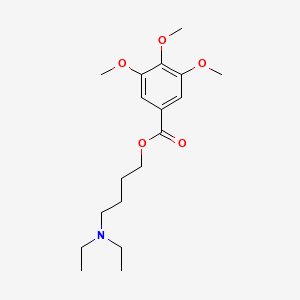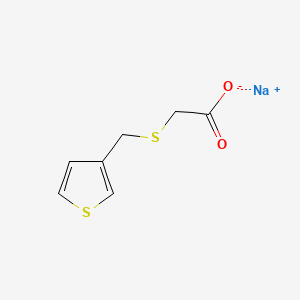
(3-Thenylthio)acetic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Thenylthio)acetic acid sodium salt is a chemical compound with the molecular formula C6H7NaO2S It is a sodium salt derivative of (3-Thenylthio)acetic acid, characterized by the presence of a thioether group attached to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Thenylthio)acetic acid sodium salt typically involves the reaction of (3-Thenylthio)acetic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, where the sodium hydroxide neutralizes the carboxylic acid group, forming the sodium salt. The general reaction can be represented as follows:
(3-Thenylthio)acetic acid+NaOH→(3-Thenylthio)acetic acid sodium salt+H2O
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as mixing, neutralization, filtration, and drying to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
(3-Thenylthio)acetic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Thenylthio)acetic acid sodium salt has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (3-Thenylthio)acetic acid sodium salt involves its interaction with molecular targets through its thioether group. This group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved may include enzyme inhibition, disruption of cellular processes, or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Sodium acetate: A simple sodium salt of acetic acid, used as a buffer and in various industrial applications.
Sodium propionate: Another sodium salt of a carboxylic acid, used as a food preservative.
Sodium butyrate: A sodium salt of butyric acid, known for its role in gene expression regulation.
Uniqueness
(3-Thenylthio)acetic acid sodium salt is unique due to the presence of the thioether group, which imparts distinct chemical reactivity and potential biological activity compared to other sodium salts of carboxylic acids. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
35461-29-1 |
|---|---|
Fórmula molecular |
C7H7NaO2S2 |
Peso molecular |
210.3 g/mol |
Nombre IUPAC |
sodium;2-(thiophen-3-ylmethylsulfanyl)acetate |
InChI |
InChI=1S/C7H8O2S2.Na/c8-7(9)5-11-4-6-1-2-10-3-6;/h1-3H,4-5H2,(H,8,9);/q;+1/p-1 |
Clave InChI |
VFXVBCMOKAOYKD-UHFFFAOYSA-M |
SMILES canónico |
C1=CSC=C1CSCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


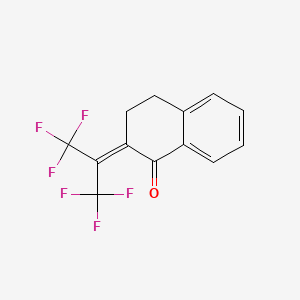
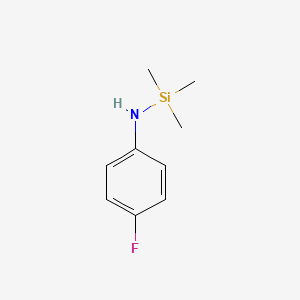
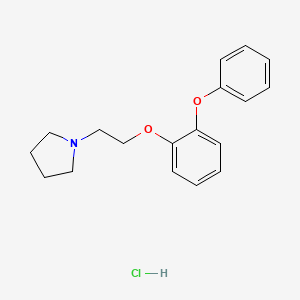
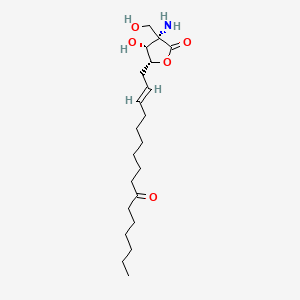
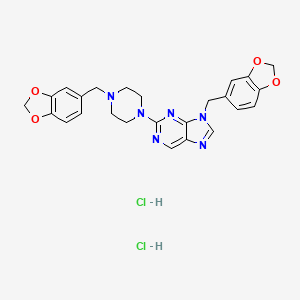
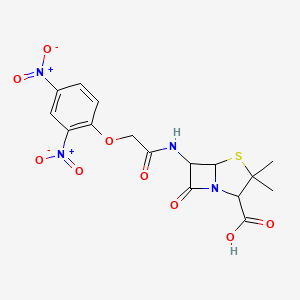
![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)
